molecular formula C18H17ClFN3O2 B2469898 ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate CAS No. 912890-84-7

ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate

Cat. No.: B2469898
CAS No.: 912890-84-7
M. Wt: 361.8
InChI Key: NNCQSHQUYVOKKA-UHFFFAOYSA-N
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Description

Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves multiple steps, starting with the preparation of the benzimidazole core. The final step involves the formation of the ethyl carbamate moiety, which can be achieved through the reaction of the benzimidazole derivative with ethyl chloroformate under basic conditions .

Chemical Reactions Analysis

Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, disrupting their normal function. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interfere with microbial enzymes, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can be compared with other benzimidazole derivatives, such as:

    Mebendazole: A well-known antiparasitic agent that also exhibits anticancer properties.

    Albendazole: Another antiparasitic drug with a broad spectrum of activity.

    Thiabendazole: Used primarily as an antifungal agent.

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications. This compound stands out due to its unique combination of substituents, which may confer distinct biological properties and potential therapeutic benefits .

Properties

IUPAC Name

ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-2-25-18(24)21-10-17-22-15-8-3-4-9-16(15)23(17)11-12-13(19)6-5-7-14(12)20/h3-9H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCQSHQUYVOKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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